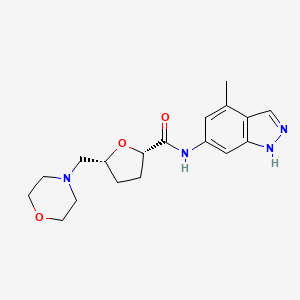![molecular formula C17H24N6O B7347328 N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347328.png)
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell survival, and proliferation. Inhibition of NF-κB has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. Inhibition of the IKK complex prevents the phosphorylation and degradation of the inhibitor of kappa B (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models of inflammatory diseases. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has several advantages for lab experiments. It is a well-characterized small molecule inhibitor of the NF-κB pathway, and its mechanism of action has been extensively studied. It is also commercially available, making it easily accessible for researchers. However, like any small molecule inhibitor, this compound has limitations. Its specificity for the IKK complex may be limited, as it may also inhibit other kinases that are structurally similar to the IKK complex. Additionally, its efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide. One potential direction is the development of more specific and potent inhibitors of the IKK complex that can overcome the limitations of this compound. Another direction is the investigation of the combination of this compound with other therapies, such as immunotherapy and targeted therapy, to enhance their efficacy. Finally, the clinical development of this compound for the treatment of various diseases, including cancer and inflammatory diseases, is an important future direction.
Méthodes De Synthèse
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-bromoethyl methylpyrazole with 2-amino pyrazine to form N-[2-(1-methylpyrazol-3-yl)ethyl]-2-pyrazin-2-ylacetamide. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer. It has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-23-11-7-15(22-23)6-8-20-17(24)13-2-4-14(5-3-13)21-16-12-18-9-10-19-16/h7,9-14H,2-6,8H2,1H3,(H,19,21)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLNLAEVWJRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCNC(=O)C2CCC(CC2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)
![(2R,3R)-2-(difluoromethyl)-N-[(3-fluoropyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347266.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347283.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B7347292.png)
![(2S,3S)-N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347300.png)
![(2S,5R)-N-[2-(3-methylthiophen-2-yl)ethyl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7347314.png)
![(2S,3S)-N-[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347335.png)
![5-(difluoromethyl)-N-[(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347339.png)
![(2R,3R)-N-[1-(2-methoxyethyl)benzimidazol-2-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347346.png)
![6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl-[4-(pyrimidin-2-ylamino)cyclohexyl]methanone](/img/structure/B7347348.png)
![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![5-cyclopropyl-N-[(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347359.png)
![4-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7347363.png)